2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and physical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound significantly alters its reactivity and stability, making it an interesting subject for research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine typically involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction is carried out in the presence of a palladium catalyst (10% Pd/C) and ammonium formate at 50°C for 10 hours . The reaction yields the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide is commonly used for substitution reactions involving the chlorine atom.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide yield methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of advanced materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine is not well-documented. fluorinated compounds generally exert their effects by interacting with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar properties and applications.
3,5-Dichloro-2,4,6-trifluoropyridine: A precursor in the synthesis of 2-Chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine.
Uniqueness
This compound is unique due to the presence of two pentafluoroethyl groups, which significantly enhance its chemical stability and reactivity compared to other fluorinated pyridines. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H2ClF10N |
---|---|
Molekulargewicht |
349.55 g/mol |
IUPAC-Name |
2-chloro-4,5-bis(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C9H2ClF10N/c10-5-1-3(6(11,12)8(15,16)17)4(2-21-5)7(13,14)9(18,19)20/h1-2H |
InChI-Schlüssel |
XSQOAYWOEUPTQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Cl)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.